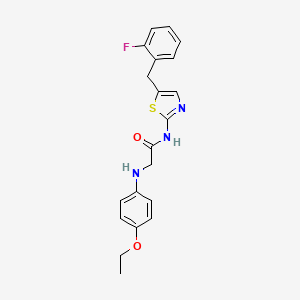

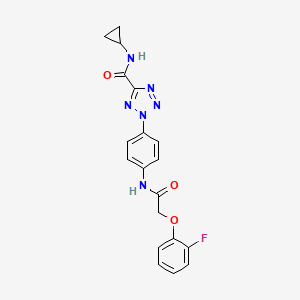

![molecular formula C22H22FN3O3S2 B2840360 2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide CAS No. 670273-49-1](/img/structure/B2840360.png)

2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide” is a complex organic molecule. It is related to a class of compounds known as thieno[2,3-d]pyrimidines . These compounds are of interest in the field of medicinal chemistry due to their potential biological activities .

Molecular Structure Analysis

The molecular structure of this compound is likely characterized by a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The molecule also contains a prop-2-enyl (allyl) group, a fluorophenyl group, and a sulfanyl-acetamide group attached to the thieno[2,3-d]pyrimidine core .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the allyl group might undergo reactions typical of alkenes, such as addition reactions . The sulfanyl-acetamide group could potentially undergo hydrolysis or substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its size, shape, functional groups, and the presence of any chiral centers would influence properties like solubility, melting point, boiling point, and stability .科学的研究の応用

Dual Inhibitors

Research has indicated that certain thieno[2,3-d]pyrimidine compounds demonstrate potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, a study highlighted a compound that emerged as a highly potent dual inhibitor, with significant implications for cancer therapy due to its inhibition of key enzymes in the folate pathway (Gangjee et al., 2008).

Molecular Structure and Interactions

Another study provided quantum chemical insights into the molecular structure and hydrogen-bonded interactions of a novel antiviral molecule related to the chemical family . The study analyzed its geometrical configuration, vibrational assignments, and drug-likeness, suggesting the molecule's potential in antiviral applications, particularly against SARS-CoV-2 (Mary et al., 2020).

Imaging and Radioligands

Compounds within this chemical class have been explored for their selectivity as radioligands for imaging the translocator protein (18 kDa) with PET, indicating their utility in neuroinflammation and neurodegenerative disease research (Dollé et al., 2008).

Interaction with Proteins

Research on p-hydroxycinnamic acid derivatives, including those related to the specified compound, investigated their fluorescence binding with bovine serum albumin (BSA), illuminating the potential for understanding protein-drug interactions and the biophysical characteristics of drug molecules (Meng et al., 2012).

Antitumor Activity

Several studies have synthesized and evaluated the antitumor activities of thieno[2,3-d]pyrimidine derivatives, revealing some compounds with promising cytotoxic effects against various cancer cell lines. This suggests the potential therapeutic value of these compounds in cancer treatment (Horishny et al., 2021).

Safety and Hazards

将来の方向性

The future research directions for this compound could involve further exploration of its potential biological activities. This might include in vitro and in vivo studies to evaluate its efficacy and safety in relevant disease models . Additionally, studies could be conducted to optimize its structure for improved activity and reduced side effects .

特性

IUPAC Name |

2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3S2/c1-2-9-26-21(28)19-17(14-5-7-15(23)8-6-14)12-30-20(19)25-22(26)31-13-18(27)24-11-16-4-3-10-29-16/h2,5-8,12,16H,1,3-4,9-11,13H2,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVDRUOGSCVAJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)C2=C(N=C1SCC(=O)NCC3CCCO3)SC=C2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[5-(4-fluorophenyl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2840280.png)

![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)

![N-(4-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2840286.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2840290.png)

![2-[[6-(2-furanyl)-3-pyridazinyl]thio]-N-(3-methylphenyl)acetamide](/img/structure/B2840293.png)

![[(1,3-Dioxoisoindol-2-yl)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B2840294.png)

![9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B2840299.png)